2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate
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Overview
Description
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of long octadecyloxy chains and a trifluoromethanesulfonate group, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate typically involves the reaction of 2,3-dihydroxypropyl trifluoromethanesulfonate with octadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored, and the product is purified using techniques such as distillation or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the substitution process .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, when reacted with an alkoxide, the product would be an ether derivative of the original compound .
Scientific Research Applications
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate involves its ability to act as a strong electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The long octadecyloxy chains provide hydrophobic properties, which can influence the solubility and reactivity of the compound in different environments .
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: Another compound with a trifluoromethanesulfonate group, used as a methylating agent.
Di-tert-butylsilyl bis(trifluoromethanesulfonate): Used as a protecting group in organic synthesis.
Uniqueness
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate is unique due to its combination of long hydrophobic chains and a highly reactive trifluoromethanesulfonate group. This combination allows it to be used in specialized applications where both hydrophobicity and reactivity are required .
Properties
CAS No. |
213119-35-8 |
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Molecular Formula |
C40H79F3O5S |
Molecular Weight |
729.1 g/mol |
IUPAC Name |
2,3-dioctadecoxypropyl trifluoromethanesulfonate |
InChI |
InChI=1S/C40H79F3O5S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-37-39(38-48-49(44,45)40(41,42)43)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38H2,1-2H3 |
InChI Key |
LIFUBTRHFUMHEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C(F)(F)F)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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